

Technical Guide: 2-Fluoropyrimidine-5-carbaldehyde

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Compound of Interest

Compound Name: 2-Fluoropyrimidine-5-carbaldehyde

CAS No.: 1240041-64-8

Cat. No.: B3224800

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CAS Number: 1240041-64-8 Formula: C₅H₃FN₂O Molecular Weight: 126.09 g/mol

Executive Summary

2-Fluoropyrimidine-5-carbaldehyde is a high-value heterocyclic building block characterized by its dual-electrophilic nature. It features a reactive formyl group at the C5 position and a fluorine atom at the C2 position, which is highly activated for nucleophilic aromatic substitution (S_NAr). This bifunctionality makes it a linchpin intermediate in the synthesis of kinase inhibitors, fluorinated nucleoside analogs, and fragment-based drug discovery (FBDD) libraries. This guide details the handling, synthesis, and chemoselective transformation of this critical scaffold.

[1]

Chemical Identity & Physical Properties[2][3][4]

Property	Data	Note
CAS Number	1240041-64-8	Verified Identifier
IUPAC Name	2-Fluoropyrimidine-5-carbaldehyde	
SMILES	<chem>FC1=NC=C(C=O)C=N1</chem>	
Appearance	Off-white to pale yellow solid	Hygroscopic
Melting Point	98–102 °C	Varies by purity/crystalline form
Boiling Point	~230 °C (Predicted)	Decomposes at high T
Solubility	DMSO, DMF, DCM, Methanol	Sparingly soluble in water
Stability	Air-sensitive (oxidation to acid)	Store under inert gas at -20°C

Synthesis & Manufacturing Routes

The synthesis of **2-Fluoropyrimidine-5-carbaldehyde** typically proceeds via two primary routes. The choice of route depends on the scale and available starting materials.

Route A: Lithiation-Formylation (Lab Scale)

This is the preferred method for high-purity synthesis in a research setting. It utilizes 5-bromo-2-fluoropyrimidine as the precursor.^[2]^[3] The bromine at C5 undergoes rapid lithium-halogen exchange, generating a lithiated species that is quenched with a formylating agent.

- Precursor: 5-Bromo-2-fluoropyrimidine (CAS: 62802-38-4)^[3]
- Reagents: n-Butyllithium (n-BuLi), DMF or N-Formylmorpholine.
- Conditions: Cryogenic (-78 °C), THF solvent, Inert atmosphere (Ar/N₂).^[4]

Protocol:

- Dissolve 5-bromo-2-fluoropyrimidine (1.0 eq) in anhydrous THF.
- Cool to -78 °C.

- Add n-BuLi (1.1 eq) dropwise over 30 min. Critical: Maintain $T < -70\text{ }^{\circ}\text{C}$ to prevent Wurtz coupling or ring opening.
- Stir for 15-30 min to ensure complete lithiation.
- Add dry DMF (1.5 eq) dropwise.
- Warm to RT and quench with aqueous NH_4Cl .
- Extract with EtOAc, dry over Na_2SO_4 , and concentrate.

Route B: Oxidation of Methyl Precursor (Industrial Scale)

For larger batches, oxidation of 2-fluoro-5-methylpyrimidine is more economical, though it requires careful control to prevent over-oxidation to the carboxylic acid.

- Precursor: 2-Fluoro-5-methylpyrimidine.
- Reagents: Selenium dioxide (SeO_2) or catalytic oxidation methods.
- Challenge: Separating the aldehyde from the acid byproduct.

Reactivity Profile & Chemoselectivity

The core utility of **2-Fluoropyrimidine-5-carbaldehyde** lies in its ability to undergo orthogonal reactions.

The C5-Aldehyde (Electrophile 1)

The aldehyde is a standard handle for carbon-nitrogen bond formation.

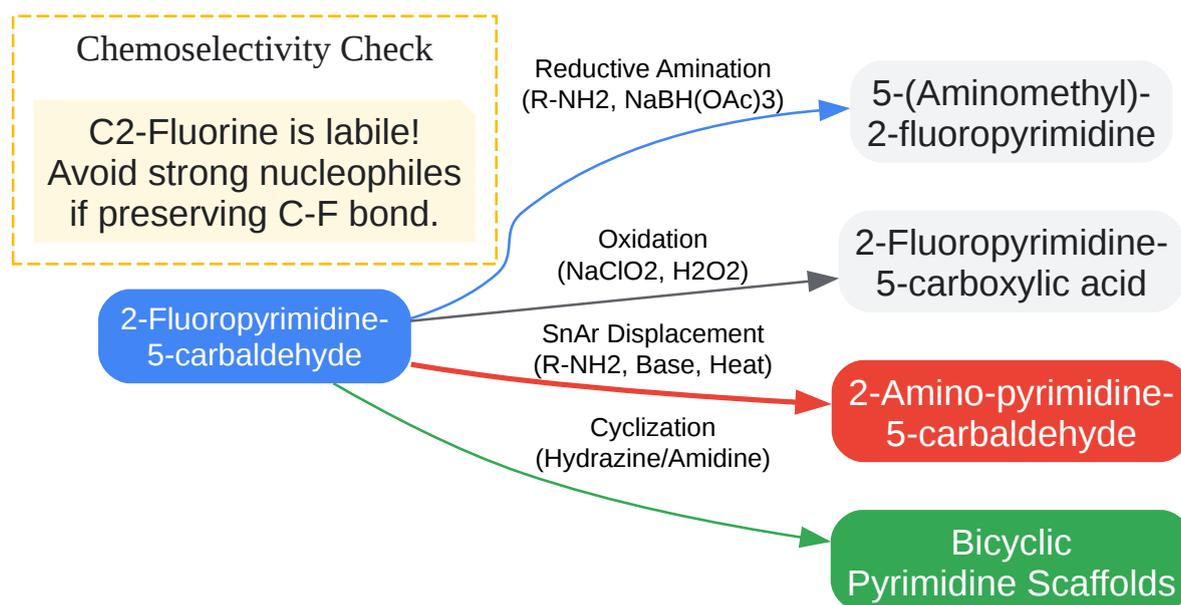
- Reductive Amination: Reacts with primary/secondary amines + $\text{NaBH}(\text{OAc})_3$ to form benzylic-type amines.
- Condensation: Forms hydrazones or oximes, often used as linkers in proteomics.
- Oxidation: Easily converts to 2-fluoropyrimidine-5-carboxylic acid.

The C2-Fluorine (Electrophile 2)

The fluorine atom is activated by the two adjacent nitrogen atoms and the electron-withdrawing formyl group at C5. It is highly susceptible to S_NAr.

- Nucleophiles: Amines, thiols, and alkoxides.
- Chemoselectivity Warning: If your goal is to react the aldehyde only, you must use non-nucleophilic bases and avoid heating with strong nucleophiles, which will displace the fluorine. Conversely, to functionalize the C2 position, the aldehyde often remains stable, but the basic conditions required for S_NAr (e.g., K₂CO₃, heat) can induce Cannizzaro disproportionation if not carefully managed.

Visualizing the Reaction Logic



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Figure 1: Chemoselectivity map illustrating the divergent pathways for the C5-aldehyde and C2-fluorine handles.

Applications in Drug Discovery[5][9] Kinase Inhibitor Development

The pyrimidine scaffold is ubiquitous in kinase inhibitors (e.g., Imatinib analogs). The 2-fluoro group allows for the late-stage introduction of complex amine "tails" via S_NAr, while the 5-aldehyde serves as a rigid linker to hinge-binding motifs.

Fragment-Based Drug Discovery (FBDD)

Because of its low molecular weight (126.09 Da) and high ligand efficiency potential, this molecule is an ideal "fragment."

- Strategy: Screen the aldehyde against a protein target (forming reversible imines with lysine residues) to identify binding pockets.
- Optimization: Once a hit is found, the fluorine is displaced to improve affinity.

Proteomics & Labeling

The C2-F bond is stable enough for metabolic studies but reactive enough for "click-like" bioconjugation under specific pH conditions, making it a useful probe for cysteine-rich proteins.

Safety & Handling (MSDS Highlights)

- Signal Word: WARNING
- Hazard Statements:
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Storage: Keep cold (-20°C) and dry. The aldehyde is prone to autoxidation; store under nitrogen or argon.

References

- Chemical Identity & Properties: PubChem. **2-Fluoropyrimidine-5-carbaldehyde** (CID 54586254). National Library of Medicine. [[Link](#)]
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- Kinase Inhibitor Applications: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009. [[Link](#)]

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Sources

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- 3. ossila.com [ossila.com]
- 4. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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